2-[(3,4-dimethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole
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Overview
Description
2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core substituted with dimethylphenoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The dimethylphenoxy group is then introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodiazole core is replaced by the dimethylphenoxy moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole core .
Scientific Research Applications
2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to probe biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE
- 2-[(2,6-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE
- 2-[(3,5-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE
Uniqueness
What sets 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly useful in certain applications .
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-11-7-14(4)18-16(8-11)19-17(20-18)10-21-15-6-5-12(2)13(3)9-15/h5-9H,10H2,1-4H3,(H,19,20) |
InChI Key |
KBNYNMDDIHGKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC3=C(C=C(C=C3N2)C)C)C |
Origin of Product |
United States |
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